An In-depth Technical Guide to 3-Hydroxyoctanoic Acid: Core Properties and Methodologies
An In-depth Technical Guide to 3-Hydroxyoctanoic Acid: Core Properties and Methodologies
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Hydroxyoctanoic acid is a medium-chain fatty acid that has garnered significant interest in the scientific community due to its role as an endogenous agonist for the hydroxycarboxylic acid receptor 3 (HCA3), also known as GPR109B. This document provides a comprehensive overview of the fundamental properties of 3-hydroxyoctanoic acid, its biological significance, and detailed experimental protocols for its study. This guide is intended to serve as a valuable resource for researchers and professionals in the fields of biochemistry, pharmacology, and drug development.
Core Properties of 3-Hydroxyoctanoic Acid
3-Hydroxyoctanoic acid, also known as β-hydroxyoctanoic acid or 3-hydroxycaprylic acid, is an 8-carbon beta-hydroxy fatty acid.[1][2] It exists as two enantiomers, (R)-3-hydroxyoctanoic acid and (S)-3-hydroxyoctanoic acid.[3] The (R)-enantiomer is recognized as an important building block in the biomedical and pharmaceutical fields.[3]
Physicochemical Properties
The fundamental physicochemical properties of 3-hydroxyoctanoic acid are summarized in the table below.
| Property | Value | Source |
| IUPAC Name | 3-hydroxyoctanoic acid | [1] |
| Synonyms | 3-hydroxycaprylic acid, β-hydroxyoctanoic acid | [2] |
| CAS Number | 14292-27-4 | [2] |
| Molecular Formula | C₈H₁₆O₃ | [1] |
| Molecular Weight | 160.21 g/mol | [1] |
| Physical Form | Solid | [3] |
| Solubility | Soluble in ethanol, chloroform, and methanol. | [2] |
| Predicted Water Solubility | 13.6 g/L | [4] |
| Predicted logP | 1.44 | [5] |
Spectroscopic Data
Spectroscopic analysis is crucial for the identification and characterization of 3-hydroxyoctanoic acid. Below is a summary of available spectroscopic data.
| Spectroscopy Type | Data Highlights | Source |
| ¹H NMR (Predicted, D₂O) | Predicted spectra are available in public databases. | [4][5] |
| ¹³C NMR (Predicted, D₂O) | Predicted spectra are available in public databases. | [4][5][6] |
| Mass Spectrometry (MS) | GC-MS and MS-MS data are available. The [M-H]⁻ ion is observed at m/z 159.1027. | [1] |
| Infrared (IR) Spectroscopy | Predicted IR spectra are available in the Human Metabolome Database. |
Mass Spectrometry Fragmentation Pattern: In mass spectrometry, carboxylic acids like 3-hydroxyoctanoic acid typically exhibit characteristic fragmentation patterns.[7] For 3-hydroxyoctanoic acid, common fragments would arise from the cleavage of bonds adjacent to the carbonyl group, leading to the loss of water (H₂O), the carboxyl group (COOH), or parts of the alkyl chain. The base peak in the mass spectrum of many 3-hydroxy fatty acids is often observed at m/z 59, corresponding to the [CH(OH)CH₂COOH]⁺ fragment resulting from cleavage of the C3-C4 bond.[8]
Biological Significance and Signaling Pathway
3-Hydroxyoctanoic acid is the primary endogenous agonist of the hydroxycarboxylic acid receptor 3 (HCA₃), a G protein-coupled receptor (GPCR).[2] This receptor is primarily expressed in humans and higher primates. The activation of HCA₃ by 3-hydroxyoctanoic acid initiates a signaling cascade that plays a role in metabolic regulation.
HCA₃ Receptor Signaling Pathway
The binding of 3-hydroxyoctanoic acid to the HCA₃ receptor, which is coupled to an inhibitory G-protein (Gᵢ), triggers a series of intracellular events. This signaling pathway is depicted in the diagram below.
Caption: HCA₃ receptor signaling pathway initiated by 3-hydroxyoctanoic acid.
Experimental Protocols
This section provides detailed methodologies for the synthesis, quantification, and functional analysis of 3-hydroxyoctanoic acid.
Synthesis of (R)-3-Hydroxyoctanoic Acid
The enantiomerically pure (R)-3-hydroxyoctanoic acid can be produced biotechnologically from bacterial polyhydroxyalkanoates (PHAs).[9]
Methodology:
-
Cultivation of PHA-producing bacteria: Pseudomonas putida GPo1 is cultured in a suitable medium containing a carbon source that promotes the accumulation of poly(3-hydroxyoctanoate).
-
In vivo depolymerization: After sufficient PHA accumulation, the bacterial cells are harvested and subjected to conditions that trigger the intracellular depolymerization of the stored PHA. This is typically achieved by resuspending the cells in an acidic aqueous environment (e.g., pH 4) and incubating at 37°C.[9]
-
Secretion and isolation: The (R)-3-hydroxyoctanoic acid monomers are secreted into the extracellular medium. The cell suspension is then centrifuged to remove the cells.
-
Purification: The supernatant containing the (R)-3-hydroxyoctanoic acid is collected. The product can be further purified by acidic precipitation, followed by preparative reversed-phase column chromatography and solvent extraction to yield the pure compound.[9]
Caption: Workflow for the biotechnological synthesis of (R)-3-hydroxyoctanoic acid.
Quantification of 3-Hydroxyoctanoic Acid in Human Plasma by LC-MS/MS
This protocol is adapted from established methods for the quantification of other fatty acids in human plasma.[10][11][12]
Methodology:
-
Sample Preparation:
-
To 100 µL of human plasma, add an internal standard (e.g., a stable isotope-labeled 3-hydroxyoctanoic acid).
-
Add 300 µL of acetonitrile containing 1% formic acid to precipitate proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a new tube for analysis.
-
-
LC-MS/MS Analysis:
-
Liquid Chromatography (LC):
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A suitable gradient from high aqueous to high organic mobile phase to elute and separate the analyte.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5-10 µL.
-
-
Mass Spectrometry (MS):
-
Ionization Mode: Negative Electrospray Ionization (ESI-).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Specific precursor-to-product ion transitions for 3-hydroxyoctanoic acid and the internal standard would need to be optimized. For 3-hydroxyoctanoic acid (precursor ion m/z 159.1), a potential product ion could be m/z 115.1, corresponding to the loss of CO₂.
-
-
-
Quantification:
-
A calibration curve is generated using known concentrations of 3-hydroxyoctanoic acid spiked into a surrogate matrix (e.g., stripped serum).
-
The concentration of 3-hydroxyoctanoic acid in the plasma samples is determined by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
-
Caption: Workflow for LC-MS/MS quantification of 3-hydroxyoctanoic acid in plasma.
Intracellular Calcium Mobilization Assay
This assay measures the ability of 3-hydroxyoctanoic acid to induce an increase in intracellular calcium concentration in cells expressing the HCA₃ receptor, using a fluorescent calcium indicator like Fluo-4 AM.[13][14][15][16][17]
Methodology:
-
Cell Culture:
-
Plate cells stably or transiently expressing the HCA₃ receptor in a 96-well black-walled, clear-bottom plate and culture overnight to allow for adherence.
-
-
Dye Loading:
-
Prepare a Fluo-4 AM loading solution in a suitable buffer (e.g., Hanks' Balanced Salt Solution with HEPES). The final concentration of Fluo-4 AM is typically in the range of 1-5 µM.
-
Remove the culture medium from the cells and wash once with the buffer.
-
Add the Fluo-4 AM loading solution to each well and incubate for 30-60 minutes at 37°C.
-
-
Assay Procedure:
-
After incubation, wash the cells with the buffer to remove excess dye.
-
Place the plate in a fluorescence plate reader equipped with an automated injection system.
-
Measure the baseline fluorescence (Excitation ~490 nm, Emission ~525 nm).
-
Inject a solution of 3-hydroxyoctanoic acid at the desired concentration and immediately begin recording the fluorescence intensity over time.
-
An increase in fluorescence intensity indicates a rise in intracellular calcium concentration.
-
Caption: Workflow for the intracellular calcium mobilization assay.
Conclusion
3-Hydroxyoctanoic acid is a key signaling molecule with well-defined physicochemical properties and a significant biological role mediated through the HCA₃ receptor. The experimental protocols provided in this guide offer a solid foundation for researchers to synthesize, quantify, and study the functional effects of this important medium-chain fatty acid. Further research into the physiological and pathological roles of the 3-hydroxyoctanoic acid/HCA₃ signaling axis holds promise for the development of novel therapeutic strategies for metabolic diseases.
References
- 1. 3-Hydroxyoctanoic acid | C8H16O3 | CID 26613 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. (R)-3-Hydroxyoctanoic acid | C8H16O3 | CID 5312861 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Human Metabolome Database: Showing metabocard for 3-Hydroxyoctanoic acid (HMDB0001954) [hmdb.ca]
- 5. NP-MRD: Showing NP-Card for 3-Hydroxyoctanoic acid (NP0086822) [np-mrd.org]
- 6. mimedb.org [mimedb.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. central.bac-lac.gc.ca [central.bac-lac.gc.ca]
- 9. researchgate.net [researchgate.net]
- 10. shimadzu.com [shimadzu.com]
- 11. benchchem.com [benchchem.com]
- 12. mdpi.com [mdpi.com]
- 13. content.abcam.com [content.abcam.com]
- 14. hellobio.com [hellobio.com]
- 15. benchchem.com [benchchem.com]
- 16. docs.aatbio.com [docs.aatbio.com]
- 17. Cell-based Calcium Assay for Medium to High Throughput Screening of TRP Channel Functions using FlexStation 3 - PMC [pmc.ncbi.nlm.nih.gov]
